Submicromolar Potency Advantage of NASPM over IEM-1460 at CP-AMPARs
NASPM trihydrochloride exhibits superior potency in blocking calcium-permeable AMPA receptors compared to the adamantane derivative IEM-1460. While both compounds target CP-AMPARs, NASPM demonstrates a significantly lower IC50 value under comparable voltage-clamp conditions [1] [2].
| Evidence Dimension | IC50 for CP-AMPAR block |
|---|---|
| Target Compound Data | 0.33 µM at -60 mV |
| Comparator Or Baseline | IEM-1460: 1.6 µM at -80 mV |
| Quantified Difference | NASPM is approximately 4.8-fold more potent |
| Conditions | Voltage-clamp of rat hippocampal neurons (type II) expressing GluR2-lacking AMPA receptors; NASPM data at -60 mV, IEM-1460 data at -80 mV |
Why This Matters
Higher potency reduces the required concentration for effective block, minimizing off-target effects and improving experimental signal-to-noise in electrophysiology assays.
- [1] Koike M, Iino M, Ozawa S. Blocking effect of 1-naphthyl acetyl spermine on Ca2+-permeable AMPA receptors in cultured rat hippocampal neurons. Neurosci Res. 1997;29(1):27-36. View Source
- [2] Magazanik LG, Buldakova SL, Samoilova MV, et al. Block of open channels of recombinant AMPA receptors and native AMPA/kainate receptors by adamantane derivatives. J Physiol. 1997;505(Pt 3):655-663. View Source
